molecular formula C7H4Cl3NO3 B1402151 1-Nitro-3-(trichloromethoxy)benzene CAS No. 1404193-58-3

1-Nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402151
CAS No.: 1404193-58-3
M. Wt: 256.5 g/mol
InChI Key: ODJGAIUJOJLKRQ-UHFFFAOYSA-N
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Description

1-Nitro-3-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H4Cl3NO3 and a molecular weight of 256.471 g/mol It is characterized by the presence of a nitro group (-NO2) and a trichloromethoxy group (-O-CCl3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-3-(trichloromethoxy)benzene typically involves the nitration of 3-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The trichloromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles (e.g., hydroxide ions, alkoxide ions).

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso (-NO) or other higher oxidation state derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Nitro-3-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

    Biology: The compound can be used in studies related to the biological activity of nitroaromatic compounds. It may serve as a model compound for investigating the effects of nitro groups on biological systems.

    Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. Compounds with similar structures have shown promise as antimicrobial and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through its nitro and trichloromethoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The trichloromethoxy group can participate in substitution reactions, leading to the formation of new chemical bonds with target molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-Nitro-3-(trichloromethoxy)benzene can be compared with other nitroaromatic compounds, such as:

    1-Nitro-2-(trichloromethoxy)benzene: Similar in structure but with the nitro group in a different position, leading to different reactivity and properties.

    1-Nitro-4-(trichloromethoxy)benzene: Another positional isomer with distinct chemical and biological properties.

    1-Nitro-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, resulting in different electronic and steric effects.

Properties

IUPAC Name

1-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJGAIUJOJLKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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